molecular formula C18H18N2O2 B510056 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 107752-97-6

2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B510056
CAS RN: 107752-97-6
M. Wt: 294.3g/mol
InChI Key: DBEOMZGGGVXFHZ-UHFFFAOYSA-N
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Description

The compound “2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a derivative of tetrahydrobenzo[b]pyrans . It can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .


Synthesis Analysis

The synthesis of this compound involves a multi-component one-pot reaction . The reaction involves substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using crystallography . The crystal structure is monoclinic, with a = 30.130(8) Å, b = 8.825(2) Å, c = 16.021(4) Å, β = 103.293(4)°, V = 4145.8(18) ų . The atomic coordinates and displacement parameters have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its crystal structure . The compound forms colorless prisms, with a size of 0.3×0.5×0.6 mm . The crystal structure is monoclinic .

properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2)8-13(21)16-14(9-18)22-17(20)12(10-19)15(16)11-6-4-3-5-7-11/h3-7,15H,8-9,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOMZGGGVXFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Q & A

Q1: What is the most efficient synthetic route for 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

A1: A one-pot multi-component synthesis has been identified as an efficient and convenient method []. This reaction involves combining substituted aromatic aldehydes, dimedone, and malonitrile in the presence of potassium tertiary butoxide as a base and THF in methanol as a solvent at room temperature []. This method offers a streamlined approach compared to multi-step procedures.

Q2: What are the key structural features of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

A2: Analysis of the molecule's crystal structure reveals a three-dimensional network formed by N—H⋯N and N—H⋯O hydrogen bonds []. Additionally, the plane containing the C7/C8/C9/O1/C10/C11 atoms forms a 92.5° angle with the plane of the phenyl ring [].

Q3: Can 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergo rearrangement reactions?

A4: Yes, in the presence of molecular iodine and a basic medium, the compound can undergo a novel rearrangement []. This transformation involves the 4H-chromene fragment dissociating into a cyclopropane moiety, which subsequently rearranges to form 6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydrobenzofuran-3,3(2H)-dicarbonitrile [].

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